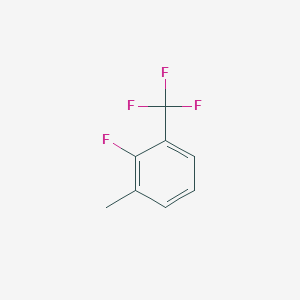

2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2-fluoro-1-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-5-3-2-4-6(7(5)9)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJROTAJVIREBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591512 | |

| Record name | 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214331-63-1 | |

| Record name | 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene for Advanced Research and Pharmaceutical Development

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and fluorinated moieties into molecular scaffolds is a cornerstone of rational drug design.[1][2] The trifluoromethyl group, in particular, has emerged as a critical component in the development of novel therapeutics due to its profound impact on a molecule's physicochemical and pharmacokinetic properties.[3][4] This guide provides an in-depth technical overview of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene, a key building block for researchers, scientists, and drug development professionals. Its unique substitution pattern offers a nuanced approach to modulating lipophilicity, metabolic stability, and receptor binding affinity.[4] Understanding the properties, synthesis, and applications of this compound is paramount for leveraging its full potential in the creation of next-generation pharmaceuticals.

Physicochemical Properties and Identification

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1214331-63-1 | [5] |

| Molecular Formula | C₈H₆F₄ | [5] |

| Molecular Weight | 178.13 g/mol | [5] |

| MDL Number | MFCD13185663 | [5] |

Synthesis and Mechanistic Considerations

The synthesis of fluorinated aromatic compounds often requires specialized methodologies. While specific, detailed synthetic routes for this compound are proprietary and not extensively published, general principles of aromatic fluorination and trifluoromethylation can be applied. The synthesis of related structures often involves multi-step processes that may include nitration, reduction, and halogen exchange reactions.[6] For instance, the synthesis of similar compounds has been achieved through processes involving the nitration of a bromo-fluoro-benzotrifluoride precursor, followed by catalytic hydrogenation.[6]

The choice of synthetic route is often dictated by the desired regioselectivity and the need to avoid hazardous reagents. The development of efficient and selective methods for creating C-F bonds on aromatic rings is an active area of research.[7]

The Role in Drug Design and Development

The introduction of fluorine and trifluoromethyl groups into a drug candidate can significantly alter its biological activity.[1] The trifluoromethyl group is a strong electron-withdrawing group that can influence the pKa of nearby functional groups, thereby affecting the drug's bioavailability.[1] Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways and increase the metabolic stability of the compound.[4]

The trifluoromethyl group is also known to enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[4] This is a critical consideration in the design of drugs targeting the central nervous system. The unique combination of a fluorine atom and a trifluoromethyl group on the benzene ring of this compound provides a versatile platform for fine-tuning these properties.

Experimental Protocol: A Representative Cross-Coupling Reaction

The following is a representative, generalized protocol for a Suzuki cross-coupling reaction, a common method for C-C bond formation in medicinal chemistry, using an aryl halide like a bromo-derivative of the title compound's scaffold. This protocol is for illustrative purposes and should be adapted and optimized for the specific substrates and reaction conditions.

Objective: To synthesize a biaryl compound by coupling a bromo-derivative of this compound with a boronic acid.

Materials:

-

Bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene

-

Aryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and work-up materials

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask, combine bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene (1 equivalent), the aryl boronic acid (1.2 equivalents), and the base (2 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture and the palladium catalyst (0.05 equivalents) to the flask under the inert atmosphere.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality of Experimental Choices:

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle.

-

Degassed Solvent: Removing dissolved oxygen from the solvent is essential to prevent catalyst oxidation.

Workflow Visualization

The following diagram illustrates a generalized workflow for the incorporation of a fluorinated building block, such as this compound, into a drug discovery pipeline.

Caption: A generalized workflow for drug discovery utilizing a key fluorinated building block.

Safety and Handling

General Handling Precautions:

-

Work in a well-ventilated fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

-

Avoid contact with skin and eyes.[9]

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.[10]

In case of exposure, seek immediate medical attention and consult the material's SDS.

Conclusion

This compound represents a valuable tool in the arsenal of medicinal chemists. Its unique substitution pattern offers a sophisticated means to modulate the properties of drug candidates, potentially leading to improved efficacy, safety, and pharmacokinetic profiles. A thorough understanding of its properties and careful handling are essential for its effective and safe use in the laboratory. As the demand for more effective and safer drugs continues to grow, the importance of such strategically designed building blocks will undoubtedly increase.

References

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. jelsciences.com [jelsciences.com]

- 4. mdpi.com [mdpi.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 7. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Molecular Weight of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular weight of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene, a compound of interest in synthetic chemistry and drug discovery. We will delve into the fundamental principles of its calculation, its verification, and its practical implications in a laboratory setting.

Chemical Identity and Molecular Formula

This compound is a substituted aromatic compound. Its structure is defined by a benzene ring functionalized with a fluorine atom, a methyl group, and a trifluoromethyl group at specific positions.

The molecular formula, C₈H₆F₄, indicates that each molecule of this compound is composed of 8 carbon atoms, 6 hydrogen atoms, and 4 fluorine atoms. This formula is the cornerstone for determining its molecular weight.

Determination of Molecular Weight

The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms. It is a fundamental physical property crucial for stoichiometric calculations in chemical reactions, preparation of solutions of known molarity, and analytical characterization.

Calculation from Atomic Weights

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results. The standard atomic weights used are those recommended by the International Union of Pure and Applied Chemistry (IUPAC).

The calculation for C₈H₆F₄ is as follows:

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 6 | 1.008 | 6.048 |

| Fluorine | F | 4 | 18.998 | 75.992 |

| Total | 178.128 |

Based on this calculation, the theoretical molecular weight is 178.128 g/mol . Commercially available sources list the molecular weight as 178.13 g/mol , which is consistent with our calculated value when rounded to two decimal places.[1]

Experimental Verification

In a research setting, the molecular weight of a newly synthesized or purified compound is typically confirmed using mass spectrometry. This analytical technique measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, a high-resolution mass spectrometry (HRMS) analysis would be expected to yield a molecular ion peak corresponding to its calculated monoisotopic mass.

Molecular Structure and Isomerism

The specific arrangement of atoms in "this compound" is critical to its identity. The numbers in its name denote the substituent positions on the benzene ring. It is important to distinguish this specific isomer from others that share the same molecular formula (C₈H₆F₄) but have different structures and, consequently, different chemical and physical properties.

Caption: 2D representation of this compound.

Practical Applications in Drug Development

The molecular weight of a compound is a key parameter in the early stages of drug discovery and development.

-

Stoichiometry: Accurate molecular weight is essential for calculating the precise amounts of reactants and reagents needed for the synthesis of the compound and its derivatives.

-

Solution Preparation: It is used to prepare solutions of known concentrations (e.g., molarity) for biological assays and analytical testing.

-

Pharmacokinetics: Molecular weight is one of the factors considered in Lipinski's Rule of Five, which helps predict the oral bioavailability of a potential drug candidate. While not a standalone predictor, it contributes to the overall assessment of a molecule's drug-likeness.

Conclusion

The molecular weight of this compound is a precisely determined value of 178.13 g/mol , derived from its molecular formula C₈H₆F₄.[1] This fundamental property is not merely a number but a critical piece of information that underpins its synthesis, purification, analysis, and potential application in research and development. A thorough understanding of its derivation and significance is paramount for any scientist working with this compound.

References

"2-Fluoro-1-methyl-3-(trifluoromethyl)benzene" chemical properties

An In-depth Technical Guide to 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

Introduction: Unveiling a Core Fluorinated Building Block

In the landscape of modern medicinal and materials chemistry, fluorinated organic compounds have emerged as indispensable tools for molecular design. The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical and biological properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] This guide focuses on This compound (also known as 2-Fluoro-3-(trifluoromethyl)toluene), a key aromatic building block. Its unique substitution pattern—an activating methyl group, a deactivating fluorine atom, and a strongly deactivating trifluoromethyl group—creates a complex electronic environment, offering a versatile platform for the synthesis of novel chemical entities.

This document serves as a technical resource for researchers, synthetic chemists, and drug development professionals. It moves beyond a simple data summary to provide a deeper understanding of the causality behind the compound's properties, its reactivity profile, and its potential applications, grounded in the principles of physical organic chemistry.

Part 1: Core Physicochemical and Spectroscopic Profile

The interplay of the three distinct substituents on the benzene ring governs the molecule's fundamental properties. The highly electronegative fluorine and trifluoromethyl groups create a polarized scaffold, influencing everything from boiling point to spectroscopic signatures.

Physical and Chemical Properties

The key identifying and physical properties of this compound are summarized below. These values are critical for experimental design, reaction monitoring, and purification.

| Property | Value | Source |

| CAS Number | 1214331-63-1 | [5] |

| Molecular Formula | C₈H₆F₄ | [5] |

| Molecular Weight | 178.13 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Purity | Typically ≥95% | [5] |

| Boiling Point | Not precisely documented, but estimated to be in the range of 150-160 °C based on related structures like α,α,α,2-tetrafluorotoluene (154-155 °C) | [7] |

| Density | Not precisely documented, but expected to be >1.2 g/cm³ due to fluorination |

Spectroscopic Fingerprint: A Guide to Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound.[8][9] The following is a predictive analysis of the key spectroscopic features of this compound, based on established principles.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The electron-withdrawing nature of the F and CF₃ groups will shift the aromatic protons downfield.

-

Aromatic Region (δ 7.0-7.8 ppm): Three distinct multiplets corresponding to the protons at C4, C5, and C6. The proton at C4 will likely be a triplet, coupled to the protons at C5 and the fluorine at C2. The proton at C6 will be a doublet of doublets, coupled to the proton at C5 and the methyl group protons (long-range).

-

Methyl Protons (δ ~2.4 ppm): A singlet or a narrow doublet due to potential coupling with the adjacent fluorine atom.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will reveal eight distinct signals. The carbons attached to fluorine (C2 and C3) will exhibit significant C-F coupling.

-

¹⁹F NMR Spectroscopy: This is the most definitive technique for identifying fluorinated compounds.

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent peak at m/z = 178.

-

Fragmentation: Expect losses of H, F, and CF₃, leading to fragments such as [M-F]⁺ (m/z = 159) and [M-CF₃]⁺ (m/z = 109).

-

-

Infrared (IR) Spectroscopy:

-

C-H Stretch (Aromatic): ~3050-3100 cm⁻¹

-

C-H Stretch (Aliphatic): ~2850-3000 cm⁻¹

-

C=C Stretch (Aromatic): ~1450-1600 cm⁻¹

-

C-F Stretch (Aryl-F & CF₃): Strong, characteristic absorptions in the 1100-1350 cm⁻¹ region.[12]

-

Part 2: Synthesis and Chemical Reactivity

Understanding the synthesis and predictable reactivity of this compound is crucial for its effective use as a chemical intermediate.

Synthetic Pathways

A plausible route could start from 2-fluoro-3-nitrotoluene, which can be synthesized from 2-fluorotoluene.[13] The nitro group can then be converted to the trifluoromethyl group.

Caption: A plausible multi-step synthesis of this compound.

Experimental Protocol: Trifluoromethylation via Copper Catalysis (Illustrative)

This protocol describes a general method for the final step shown in the diagram, a common strategy for introducing CF₃ groups.[14]

-

Reactor Setup: To a dry, inert-atmosphere reaction vessel, add 2-Fluoro-1-methyl-3-iodobenzene (1.0 eq), copper(I) iodide (0.2 eq), and a suitable polar aprotic solvent (e.g., DMF or NMP).

-

Reagent Addition: Add trifluoromethyl iodide (CF₃I, ~2.0 eq) or a Ruppert-Prakash reagent (TMSCF₃) with a fluoride initiator.

-

Reaction Conditions: Heat the mixture to 80-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS or ¹⁹F NMR.

-

Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.

Reactivity and Directing Effects

The reactivity of the aromatic ring is dictated by the electronic contributions of its substituents. This is particularly important for planning subsequent transformations, such as electrophilic aromatic substitution (EAS).[15]

-

-CH₃ (Methyl): An activating group due to hyperconjugation and weak inductive effects. It directs incoming electrophiles to the ortho and para positions (C2, C6, and C4).

-

-F (Fluoro): A deactivating group overall due to its strong inductive electron withdrawal, but its lone pairs provide resonance donation, making it ortho, para-directing (to C1, C3, and C5).[16]

-

-CF₃ (Trifluoromethyl): A strongly deactivating group due to the powerful inductive effect of the three fluorine atoms. It is a meta-director (to C2 and C4).[17]

Caption: Competing directing effects for electrophilic aromatic substitution.

Analysis of Regioselectivity:

The positions C4 and C6 are the most likely sites for electrophilic attack.

-

Position C4: Is para to the activating methyl group, meta to the deactivating CF₃ group, and para to the deactivating fluorine. This position benefits from the strongest activating effect and is a point of convergence for the directing effects.

-

Position C6: Is ortho to the activating methyl group. Steric hindrance from the adjacent methyl group might slightly disfavor this position compared to C4.

Therefore, electrophilic substitution reactions (e.g., nitration, bromination) on this scaffold are predicted to yield predominantly the 4-substituted product.

Part 3: Applications in Drug Discovery and Development

The unique combination of substituents makes this compound a high-value intermediate in programs aimed at discovering new therapeutics and agrochemicals.

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, and the CF₃ group is highly resistant to oxidative metabolism by cytochrome P450 enzymes.[4] Designing this moiety into a drug candidate can block potential "soft spots" for metabolism, thereby increasing the drug's half-life and bioavailability.[3]

-

Modulation of Lipophilicity and Permeability: Fluorine is highly lipophilic. The inclusion of both F and CF₃ groups substantially increases the overall lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[1][4][18]

-

Fine-Tuning of pKa and Binding Affinity: The strong electron-withdrawing properties of the F and CF₃ groups can lower the pKa of nearby acidic or basic functional groups. This modulation can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding interactions with its biological target.[2]

-

Scaffold for Bioactive Molecules: The trifluoromethylaniline scaffold, accessible from related nitro compounds, is a crucial precursor in synthesizing various pharmaceuticals, including anti-inflammatory agents and kinase inhibitors.[3] This makes this compound a valuable starting material for generating libraries of diverse compounds for high-throughput screening.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety. The following information is based on data for structurally related fluorinated aromatic compounds.

Hazard Identification:

-

Flammability: May be a flammable liquid and vapor.[7][19][20] Keep away from heat, sparks, and open flames.

-

Toxicity: May be harmful if swallowed or inhaled.[21]

-

Irritation: Causes skin and serious eye irritation.[6][7][19] May cause respiratory irritation.[22]

Recommended Handling and Storage Protocol:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents and sources of ignition.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Ensure the area is well-ventilated.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a carefully designed building block that embodies several key principles of modern medicinal chemistry. Its properties are a direct result of the complex interplay between its activating and deactivating substituents. A thorough understanding of its spectroscopic signature, reactivity, and the strategic advantages conferred by its fluorinated motifs allows researchers to leverage this compound for the rational design of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. jelsciences.com [jelsciences.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemuniverse.com [chemuniverse.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. rsc.org [rsc.org]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. Chem 351 F14 Final : Spectroscopy [chem.ucalgary.ca]

- 13. Page loading... [guidechem.com]

- 14. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 15. Aromatic Reactivity [www2.chemistry.msu.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. youtube.com [youtube.com]

- 18. srinichem.com [srinichem.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. fishersci.com [fishersci.com]

- 21. 2-Fluoro-1-methyl-3-nitrobenzene | C7H6FNO2 | CID 13470957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of robust and scalable synthetic pathways for the preparation of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of fluorine and trifluoromethyl moieties into aromatic scaffolds is a proven method for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] This document details two primary retrosynthetic strategies: a late-stage copper-catalyzed trifluoromethylation and a late-stage fluorination via a diazonium salt intermediate. Each pathway is analyzed for its mechanistic underpinnings, procedural efficacy, and strategic advantages, providing researchers with the critical insights needed for successful synthesis and process optimization.

Introduction

This compound is an aromatic compound of significant interest to the medicinal and materials science communities. Its structure combines a fluorine atom and a trifluoromethyl group on a toluene scaffold, substituents known to impart unique and often beneficial physicochemical properties to organic molecules.[1] The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the fluorine atom can modulate pKa and conformation, and participate in favorable protein-ligand interactions.[3]

The synthesis of such poly-substituted aromatic systems, however, presents considerable challenges. Key among these are achieving precise regiochemical control and employing reaction conditions that are tolerant of the existing functional groups. This guide dissects two divergent, yet highly effective, synthetic blueprints for accessing this valuable compound, providing detailed protocols and the causal logic behind key experimental choices.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections of strategic importance: the Aryl-CF₃ bond and the Aryl-F bond. This leads to two distinct synthetic approaches, each centered on the late-stage introduction of one of the fluorine-containing groups.

Caption: Retrosynthetic analysis of this compound.

-

Pathway I (Late-Stage Trifluoromethylation): This approach is highly convergent, utilizing a commercially available or readily synthesized halofluorotoluene precursor. The key transformation is a copper-catalyzed cross-coupling reaction to install the CF₃ group. This strategy is often preferred for its reliability and the availability of diverse trifluoromethylating agents.[2][3]

-

Pathway II (Late-Stage Fluorination): This classic strategy leverages the robust and well-established Sandmeyer or Balz-Schiemann reactions.[4][5] It involves the synthesis of an aniline precursor, followed by diazotization and subsequent conversion to the aryl fluoride. This pathway offers excellent regiochemical control, as the position of the fluorine atom is dictated by the amino group of the precursor.

Pathway I: Late-Stage Trifluoromethylation via Ullmann-Type Coupling

This pathway represents an efficient and direct route to the target molecule, contingent on the availability of a suitable halo-fluorotoluene precursor. The key step is a copper-mediated cross-coupling, a modern variant of the classic Ullmann reaction.[6][7]

Key Transformation: Copper-Catalyzed Trifluoromethylation

The reaction of an aryl halide with a trifluoromethyl source in the presence of copper is a powerful method for forming Aryl-CF₃ bonds.[8] While several trifluoromethylating agents exist, reagents like trifluoromethyltrimethylsilane (TMSCF₃) or sodium trifluoroacetate are often employed in conjunction with a copper(I) salt.[3]

Mechanism: The precise mechanism of the Ullmann reaction has been extensively studied.[7] For trifluoromethylation, the reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The cycle is initiated by the formation of a copper(I) trifluoromethyl species ([CuCF₃]). The aryl halide then undergoes oxidative addition to this complex to form a transient, high-valent Cu(III) intermediate. This intermediate subsequently undergoes reductive elimination to furnish the trifluoromethylated arene and regenerate the active Cu(I) catalyst.[9]

Experimental Protocol: Trifluoromethylation of 2-Bromo-6-fluorotoluene

This protocol describes a representative procedure for the copper-catalyzed trifluoromethylation of 2-bromo-6-fluorotoluene.

Step-by-Step Methodology:

-

Reactor Setup: To a dry, oven-baked reaction vessel equipped with a magnetic stir bar and a reflux condenser, add copper(I) iodide (CuI), the trifluoromethylating agent (e.g., sodium trifluoroacetate), and a high-boiling point aprotic polar solvent such as N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidinone (NMP).

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to ensure anaerobic conditions.

-

Reagent Addition: Add 2-bromo-6-fluorotoluene to the reaction mixture. If a ligand is used to improve catalyst performance, it should be added at this stage.

-

Reaction: Heat the mixture to the specified temperature (typically 120-160 °C) and maintain vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine to remove the solvent and inorganic salts.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Data Presentation

| Parameter | Condition/Value | Rationale |

| Starting Material | 2-Bromo-6-fluorotoluene | Commercially available, pre-functionalized precursor. |

| Trifluoromethyl Source | Sodium Trifluoroacetate | Inexpensive and stable source of the CF₃ group.[3] |

| Catalyst | Copper(I) Iodide (CuI) | Common and effective catalyst for Ullmann-type couplings.[8] |

| Solvent | NMP or DMF | High-boiling polar aprotic solvent facilitates the reaction. |

| Temperature | 140-160 °C | High temperature is required to drive the reaction to completion.[6] |

| Typical Yield | 60-75% | Dependant on specific conditions and purity of reagents. |

Experimental Workflow Diagram

Caption: Workflow for copper-catalyzed trifluoromethylation.

Pathway II: Late-Stage Fluorination via the Balz-Schiemann Reaction

This pathway employs a classical method for introducing fluorine onto an aromatic ring.[10] The Balz-Schiemann reaction is particularly useful as it offers high regioselectivity and is tolerant of a wide range of functional groups.[11][12]

Synthesis of Precursor: 2-Methyl-3-(trifluoromethyl)aniline

The successful execution of this pathway hinges on the synthesis of the aniline precursor. A common route involves the nitration of a suitable benzotrifluoride derivative followed by reduction.[13][14]

-

Nitration: 2-Methylbenzotrifluoride can be nitrated to form 2-methyl-3-nitrobenzotrifluoride.

-

Reduction: The nitro group is then reduced to an amine, typically via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) or with a chemical reductant like tin(II) chloride.[13]

Key Transformation: Balz-Schiemann Reaction

This reaction proceeds in two main stages: diazotization of the primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[4][15]

Mechanism: The reaction begins with the treatment of the aniline with nitrous acid (generated in situ from sodium nitrite and an acid) to form a diazonium salt. The addition of fluoroboric acid (HBF₄) precipitates the aryl diazonium tetrafluoroborate salt.[11] Upon heating, this salt undergoes thermal decomposition. This step is believed to generate a highly unstable aryl cation, which then abstracts a fluoride ion from the BF₄⁻ counterion to yield the desired aryl fluoride, along with nitrogen gas and boron trifluoride as byproducts.[4]

Experimental Protocol: Balz-Schiemann Reaction of 2-Methyl-3-(trifluoromethyl)aniline

Step-by-Step Methodology:

-

Diazotization: Dissolve 2-methyl-3-(trifluoromethyl)aniline in an aqueous solution of fluoroboric acid (HBF₄) at low temperature (0-5 °C).

-

Nitrite Addition: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Isolation of Salt: The precipitated aryl diazonium tetrafluoroborate salt is collected by filtration and washed with cold diethyl ether.

-

Decomposition: Gently heat the dried diazonium salt in an inert, high-boiling solvent or neat until the evolution of nitrogen gas ceases. This step should be performed with caution due to the potentially exothermic nature of the decomposition.[11]

-

Work-up and Purification: The resulting crude product is then purified, typically by steam distillation or extraction followed by column chromatography, to yield this compound.

Data Presentation

| Parameter | Condition/Value | Rationale |

| Starting Material | 2-Methyl-3-(trifluoromethyl)aniline | Synthesized from the corresponding nitro compound.[16] |

| Diazotizing Agent | NaNO₂ / HBF₄ | Standard reagents for the Balz-Schiemann reaction.[10] |

| Temperature (Diazotization) | 0-5 °C | Low temperature is crucial to prevent premature decomposition of the diazonium salt. |

| Decomposition | Thermal (heating) | The classical method for decomposing the diazonium salt to the aryl fluoride.[4] |

| Typical Yield | 55-70% | Yields can vary based on the stability of the diazonium salt. |

Experimental Workflow Diagram

Caption: Workflow for the Balz-Schiemann fluorination pathway.

Comparative Analysis and Process Optimization

| Feature | Pathway I (Trifluoromethylation) | Pathway II (Fluorination) |

| Convergence | More convergent if precursor is available. | More linear, requires synthesis of the aniline precursor. |

| Reagents | Requires specialized trifluoromethylating agents. | Uses common, inexpensive reagents (NaNO₂, HBF₄). |

| Safety | High temperatures; requires inert atmosphere. | Diazonium salts can be explosive; decomposition requires caution.[11] |

| Scalability | Generally scalable, but cost of reagents can be a factor. | Scalable, but handling of diazonium salts can be a challenge on a large scale. Continuous flow methods can mitigate this.[17] |

| Regioselectivity | Excellent, defined by the starting halide. | Excellent, defined by the position of the amine. |

Optimization Insights:

-

For Pathway I , screening different copper sources, ligands, and solvents can significantly improve yields and reaction times. The choice of trifluoromethylating agent is also critical, balancing cost against reactivity.

-

For Pathway II , the stability of the diazonium salt is paramount. Ensuring low temperatures during its formation and handling is critical. For larger scale synthesis, transitioning to a continuous flow process can enhance safety and control over the exothermic decomposition step.[17]

Conclusion

The synthesis of this compound can be effectively achieved through multiple strategic routes. The choice between a late-stage trifluoromethylation (Pathway I) and a late-stage fluorination (Pathway II) depends on factors such as starting material availability, cost, scalability, and safety infrastructure. Pathway I offers a more direct route from a halo-fluorinated precursor, while Pathway II provides a classic and robust method with high regiochemical fidelity. Both pathways, when executed with careful attention to mechanistic principles and procedural details, provide reliable access to this important fluorinated building block for advanced research in drug discovery and materials science.

References

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. Copper-Catalyzed Aromatic Trifluoromethylation and the Related Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 8. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 9. pure.rug.nl [pure.rug.nl]

- 10. Page loading... [wap.guidechem.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 13. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 14. Development of a bench-scale pharmaceutical synthesis - DORAS [doras.dcu.ie]

- 15. Balz-Schiemann Reaction [organic-chemistry.org]

- 16. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]

- 17. Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the ¹H NMR Spectroscopic Analysis of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive walkthrough of the proton nuclear magnetic resonance (¹H NMR) analysis of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene. Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental procedures, and detailed data interpretation required for the structural elucidation of this complex fluorinated aromatic compound. We explore the nuanced effects of electronegative substituents on chemical shifts and the intricate spin-spin coupling patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) interactions. This guide culminates in a validated, step-by-step protocol for data acquisition and processing, ensuring accurate and reproducible results.

Introduction: The Analytical Challenge

This compound is a substituted toluene derivative featuring two distinct fluorine-containing moieties: a single fluoro group and a trifluoromethyl (CF₃) group. Such molecules are of significant interest in medicinal chemistry and materials science, where fluorine substitution is a key strategy for modulating metabolic stability, lipophilicity, and binding affinity.

The structural confirmation of this molecule by ¹H NMR spectroscopy is a non-trivial exercise. The presence of both ¹⁹F and ¹H, both spin-active nuclei (I = ½), results in a spectrum that is more complex than a simple substituted toluene.[1] Understanding the predictable patterns of chemical shifts and, more critically, the through-bond scalar (J) couplings between protons and fluorine atoms is paramount for an unambiguous spectral assignment. This guide serves to demystify this analysis.

Theoretical Principles: Predicting the Spectrum

A robust analysis begins with a theoretical prediction of the ¹H NMR spectrum. This involves considering how the electronic environment of each proton influences its resonance frequency (chemical shift) and how nuclear spins of neighboring atoms split the signal (spin-spin coupling).

Chemical Shift (δ) Analysis

The chemical shift of a proton is highly sensitive to the electron density around it. Electronegative atoms or groups withdraw electron density, "deshielding" the proton and causing its signal to appear at a higher chemical shift (downfield).

-

Aromatic Protons (H-4, H-5, H-6): These protons reside in the typical aromatic region (approx. 7.0-8.0 ppm). The powerful electron-withdrawing inductive effects of the fluorine and trifluoromethyl groups will deshield these protons, shifting them downfield relative to toluene (where ring protons appear around 7.2 ppm).[2][3] The relative ordering can be predicted:

-

H-6: Positioned ortho to the fluorine atom and meta to the CF₃ group, this proton is expected to be significantly deshielded.

-

H-4: Positioned meta to the fluorine and ortho to the CF₃ group, this proton will also be strongly deshielded.

-

H-5: Being para to both the fluorine and CF₃ groups, its chemical shift will be influenced by a combination of inductive and resonance effects.

-

-

Methyl Protons (-CH₃): The methyl group is attached to an aromatic ring and is expected to resonate in the range of 2.0-2.6 ppm. The presence of adjacent electron-withdrawing groups will shift it slightly downfield compared to unsubstituted toluene (2.3 ppm).

Spin-Spin Coupling (J-Coupling) Analysis

Spin-spin coupling provides critical information about the connectivity of atoms. In this molecule, both homonuclear (H-H) and heteronuclear (H-F) couplings must be considered.[4]

-

Homonuclear (¹H-¹H) Coupling:

-

³JH5-H4 & ³JH5-H6 (ortho coupling): Expected to be in the range of 7-9 Hz.

-

⁴JH4-H6 (meta coupling): Expected to be smaller, around 2-3 Hz.

-

-

Heteronuclear (¹H-¹⁹F) Coupling: Fluorine couples to protons over multiple bonds, and these couplings are often significant in magnitude.[1][5]

-

³JH4-CF3 (ortho): Coupling to the three equivalent fluorine atoms of the CF₃ group will split the H-4 signal into a quartet. The magnitude is typically around 5-10 Hz.

-

⁴JH5-CF3 (meta): A smaller coupling, often 1-3 Hz, will further split the H-5 signal into a narrow quartet.

-

⁴JH6-F (meta): The H-6 proton is four bonds away from the fluorine at C-2. This meta coupling typically ranges from 5-8 Hz, splitting the H-6 signal into a doublet.

-

⁵JH5-F (para): This long-range para coupling is generally smaller, around 1-3 Hz, further splitting the H-5 signal into a doublet.

-

⁵JCH3-F (five bonds): A small coupling may exist between the methyl protons and the fluorine at C-2, which could lead to a slight broadening or a very fine splitting of the methyl singlet.

-

⁶JCH3-CF3 (six bonds): This coupling is typically negligible and unlikely to be resolved.

-

Predicted ¹H NMR Spectrum and Structural Visualization

Synthesizing the chemical shift and coupling information allows for a detailed prediction of the appearance of each signal in the spectrum.

Molecular Structure and Proton Numbering

To facilitate discussion, the protons of this compound are numbered as shown below.

Caption: Structure of this compound with proton labeling.

Summary of Predicted Spectral Data

The expected ¹H NMR parameters are summarized in the table below. Note that actual values may vary slightly depending on the solvent and spectrometer frequency.[6][7]

| Proton Label | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| CH₃ | ~2.4 | singlet (or narrow d) | ⁵JH-F ≈ 0.5-1 Hz |

| H-4 | ~7.6 | quartet of doublets (qd) | ³JH4-H5 ≈ 8 Hz, ³JH4-CF3 ≈ 8 Hz |

| H-5 | ~7.3 | triplet of quartets (tq) | ³JH5-H4 ≈ ³JH5-H6 ≈ 8 Hz, ⁴JH5-CF3 ≈ 2 Hz, ⁵JH5-F ≈ 2 Hz |

| H-6 | ~7.2 | doublet of triplets (dt) | ³JH6-H5 ≈ 8 Hz, ⁴JH6-F ≈ 6 Hz, ⁴JH6-H4 ≈ 2 Hz |

Note: The multiplicity describes the overall pattern. For H-5 and H-6, some smaller couplings might not be fully resolved, leading to complex or broadened multiplets.

Visualizing Complex Coupling: The H-4 Splitting Tree

To illustrate how multiple couplings generate a complex signal, a splitting tree for the H-4 proton is shown below. It is first split into a large doublet by the ortho-proton H-5. Each peak of this doublet is then split into a quartet by the three equivalent fluorine atoms of the adjacent CF₃ group.

References

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. tandfonline.com [tandfonline.com]

- 7. reddit.com [reddit.com]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis and prediction of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene. In the absence of direct experimental data for this specific molecule, this guide leverages established principles of substituent effects on aromatic systems to offer a robust theoretical framework for spectral interpretation. We will delve into the electronic influences of the fluoro, methyl, and trifluoromethyl groups, detailing their individual and combined impact on the carbon chemical shifts of the benzene ring. This document serves as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and materials science, offering insights into the prediction, assignment, and understanding of ¹³C NMR spectra for complex substituted aromatic compounds.

Introduction: The Power of Substituent Effects in ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment. In substituted benzene derivatives, the position of a resonance is primarily dictated by the electronic effects—inductive and resonance—of the substituents attached to the ring.[1][2][3] Understanding these substituent-induced chemical shifts (SCS) is paramount for the accurate interpretation of spectra and the confirmation of molecular structures.[4][5]

This guide focuses on the trisubstituted benzene, this compound. The interplay of the electron-donating methyl group, the electronegative and weakly electron-donating (via resonance) fluorine atom, and the strongly electron-withdrawing trifluoromethyl group creates a unique electronic landscape on the aromatic ring, leading to a predictable and interpretable ¹³C NMR spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These values are estimated based on the additive effects of the individual substituents on a benzene ring, with benzene resonating at approximately 128.5 ppm.

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) |

| C1 (-CH₃) | ~125 | Quartet |

| C2 (-F) | ~160 | Doublet |

| C3 (-CF₃) | ~130 | Quartet |

| C4 | ~132 | Singlet |

| C5 | ~125 | Singlet |

| C6 | ~115 | Doublet |

| -CH₃ | ~15 | Quartet |

| -CF₃ | ~124 | Quartet |

Note: The predicted chemical shifts are approximations. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mechanistic Insights: Deconstructing the Substituent Effects

The predicted chemical shifts can be rationalized by considering the electronic properties of each substituent:

-

Fluorine (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deshields the directly attached carbon (C2) and, to a lesser extent, other carbons in the ring.[6] However, fluorine also possesses lone pairs that can be donated into the π-system of the benzene ring, a resonance effect (+R) that shields the ortho and para positions.[1] For the ipso-carbon (C2), the inductive effect dominates, leading to a significant downfield shift. The shielding effect will be most pronounced at the para position (C5) and to a lesser extent at the ortho positions (C1 and C3).

-

Methyl (-CH₃): The methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation.[7] This leads to a slight shielding (upfield shift) of the aromatic carbons, particularly the ipso (C1), ortho (C2, C6), and para (C4) carbons.

-

Trifluoromethyl (-CF₃): The trifluoromethyl group is a potent electron-withdrawing group due to the strong inductive effect of the three fluorine atoms.[8][9] This group strongly deshields all ring carbons, with the most significant effect on the ipso (C3) and para (C6) positions. The carbon of the CF₃ group itself will appear as a quartet in the proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.[10]

The interplay of these effects in this compound results in the predicted chemical shifts. For instance, C6 is expected to be significantly shielded due to the combined +R effect of the fluorine at the ortho position and the electron-donating nature of the methyl group at the meta position, countered by the deshielding -I effect of the trifluoromethyl group at the para position.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a generalized, yet detailed, protocol for acquiring a high-quality ¹³C NMR spectrum of an aromatic compound like this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds. Other options include acetone-d₆, benzene-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm).[11] Most deuterated solvents are available with TMS already added.

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Pulse Angle: A 30° pulse angle is recommended to allow for a shorter relaxation delay without significantly compromising signal intensity for quaternary carbons.[12]

-

Acquisition Time (AT): Set the acquisition time to at least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point. For molecules with quaternary carbons, a longer delay (5-10 seconds) may be necessary for accurate integration, though this is less critical for simple identification.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.[11] Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected range of chemical shifts for most organic compounds.

-

Decoupling: Use broadband proton decoupling to simplify the spectrum to singlets for each unique carbon (unless C-F coupling is being observed).[11] For fluorinated compounds, ¹⁹F decoupling can also be employed to simplify the spectrum further, though observing the C-F coupling can be structurally informative.[13]

Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm) or the TMS peak to 0.0 ppm.

-

Peak Picking: Identify and label the chemical shifts of all peaks.

Visualization of Substituent Effects

The following diagram, generated using Graphviz, illustrates the primary electronic effects of the substituents on the benzene ring of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. asianpubs.org [asianpubs.org]

- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. books.rsc.org [books.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene (CAS No. 910911-43-2). As a complex trisubstituted aromatic compound, its spectrum presents a unique fingerprint arising from the interplay of its constituent functional groups: a methyl group, an aromatic fluorine atom, and a trifluoromethyl group. This document serves as a reference for researchers, scientists, and drug development professionals, detailing the theoretical basis for its vibrational modes, a correlation of expected absorption bands, a standard protocol for spectral acquisition, and a logical workflow for interpretation. The analysis emphasizes the dominant and characteristic absorptions of the C-F bonds within the trifluoromethyl group, which are crucial for the unambiguous identification of this molecule.

Molecular Structure and Predicted Vibrational Landscape

The foundational step in interpreting an IR spectrum is a thorough understanding of the molecule's structure. This compound is a derivative of toluene with three substituents on the aromatic ring at positions 1, 2, and 3.

Chemical Structure:

-

Aromatic Ring: A benzene core with a 1,2,3-trisubstitution pattern.

-

Methyl Group (-CH₃): An alkyl substituent providing characteristic aliphatic C-H stretching and bending modes.

-

Fluoro Group (-F): An electronegative halogen atom directly attached to the aromatic ring, inducing a distinct C-F stretching vibration.

-

Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing group whose C-F bonds produce some of the most intense absorption bands in the entire spectrum due to the large change in dipole moment during vibration.

The combination of these groups leads to a complex but predictable vibrational landscape. The primary modes of interest are stretching and bending vibrations of the C-H (both aromatic and aliphatic), C=C (aromatic ring), C-F (aromatic), and CF₃ groups.

Detailed Spectral Analysis and Correlation

The infrared spectrum can be systematically analyzed by dividing it into distinct regions, each corresponding to specific types of molecular vibrations.

The C-H Stretching Region (3200 - 2850 cm⁻¹)

This region is invaluable for distinguishing between aromatic and aliphatic C-H bonds.

-

Aromatic =C-H Stretch (3100 - 3000 cm⁻¹): Aromatic C-H bonds vibrate at a slightly higher frequency than their aliphatic counterparts.[1][2] For this 1,2,3-trisubstituted ring, three adjacent C-H bonds remain, which are expected to produce weak to medium absorption bands in this range.

-

Aliphatic -C-H Stretch (3000 - 2850 cm⁻¹): The methyl group will exhibit characteristic symmetric and asymmetric stretching vibrations just below the 3000 cm⁻¹ threshold.[3] These peaks are typically sharp and of medium-to-strong intensity.

Overtone and Combination Bands (2000 - 1650 cm⁻¹)

Aromatic compounds display a series of weak absorption bands in this region.[1] While often low in intensity, the pattern of these overtones is highly characteristic of the substitution pattern on the benzene ring.[4] For 1,2,3-trisubstitution, a specific, recognizable pattern of weak peaks is expected, which can aid in confirming the isomeric structure.

Aromatic C=C Ring Stretching (1620 - 1450 cm⁻¹)

The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to a set of sharp, moderately intense bands.[1][3] Typically, two to four distinct peaks are observed in this region, confirming the presence of the benzene core. For substituted benzenes, these bands commonly appear near 1600, 1585, 1500, and 1450 cm⁻¹.

The C-F Signature Region: A Zone of High Intensity (1350 - 1000 cm⁻¹)

This is the most diagnostically significant region for this compound. The vibrations associated with the C-F and CF₃ groups are exceptionally intense and serve as the primary fingerprint for this molecule.

-

C-CF₃ Stretching (ca. 1330 cm⁻¹): Studies on benzene derivatives containing CF₃ groups consistently show a broad and very strong intensity band near 1330 cm⁻¹.[5] This absorption is attributed to the stretching vibration of the bond connecting the trifluoromethyl group to the phenyl ring.[5][6]

-

Asymmetric and Symmetric CF₃ Stretching (1200 - 1100 cm⁻¹): The trifluoromethyl group itself has multiple C-F stretching modes. These vibrations are known to produce extremely intense absorptions due to the highly polar nature of the C-F bond.[7][8] This region is often dominated by a complex pattern of very strong bands, which can sometimes obscure weaker neighboring signals. The coupling of CF₃ vibrational modes with the benzene ring is a known phenomenon.[8]

-

Aromatic C-F Stretching (ca. 1270 - 1200 cm⁻¹): The stretching vibration of the single fluorine atom attached directly to the aromatic ring is also expected in this region. In other fluoro-substituted benzotrifluorides, this mode has been assigned as a very strong IR band around 1225 cm⁻¹.[6]

The confluence of these powerful absorptions makes this spectral window the definitive identifier for the molecule.

The Fingerprint Region (Below 1000 cm⁻¹)

This region contains a wealth of complex vibrations, including C-H out-of-plane (oop) bending and various skeletal deformations of the entire molecule.

-

C-H Out-of-Plane Bending (900 - 675 cm⁻¹): The position of the strong C-H "oop" bands is highly indicative of the ring's substitution pattern.[1][9] While specific ranges are well-documented for mono- and di-substituted rings, 1,2,3-trisubstituted benzenes also have characteristic absorptions in this area, typically between 810 cm⁻¹ and 750 cm⁻¹.[10] The presence of a strong band in this range would further corroborate the substitution geometry.

Tabulated Summary of Vibrational Assignments

The following table synthesizes the expected IR absorption bands for this compound based on established correlation data.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch | [1][2] |

| 2980 - 2870 | Medium | Aliphatic C-H Stretch (from -CH₃) | [3] |

| 2000 - 1650 | Weak | Aromatic Overtone/Combination Bands | [1][4] |

| 1620 - 1585 | Medium | Aromatic Ring C=C Stretch | [3] |

| 1520 - 1450 | Medium-Strong | Aromatic Ring C=C Stretch | [3] |

| ~1460 | Medium | Asymmetric -CH₃ Bend | [2] |

| ~1380 | Medium | Symmetric -CH₃ Bend | [2] |

| ~1330 | Very Strong, Broad | C-CF₃ Stretch | [5][6] |

| 1280 - 1200 | Strong | Aromatic C-F Stretch | [6] |

| 1200 - 1100 | Very Strong, Complex | Asymmetric & Symmetric CF₃ Stretches | [7][8] |

| 810 - 750 | Strong | Aromatic C-H Out-of-Plane Bend (1,2,3-trisubstituted) | [10] |

Experimental Protocol for IR Spectrum Acquisition

To ensure high-quality, reproducible data, the following protocol for Attenuated Total Reflectance (ATR) FTIR spectroscopy is recommended. ATR is ideal for liquid samples, requiring minimal preparation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-bounce diamond ATR accessory.

Methodology:

-

Background Collection: a. Ensure the ATR crystal surface is impeccably clean. Clean with a solvent appropriate for the crystal material (e.g., isopropanol for diamond) and allow it to fully evaporate. b. Collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum. c. Recommended Parameters: 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Sample Application: a. Place a single drop of this compound directly onto the center of the ATR crystal. Ensure the crystal is fully covered.

-

Sample Spectrum Collection: a. Immediately collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

-

Data Processing: a. The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. If necessary, apply an ATR correction algorithm to account for the variation of penetration depth with wavelength. This makes the spectrum appear more like a traditional transmission spectrum.

-

Cleaning: a. Thoroughly clean the ATR crystal with an appropriate solvent and a soft, non-abrasive wipe to remove all traces of the sample.

Logical Workflow for Spectral Interpretation

The process of identifying an unknown compound or verifying a known structure from its IR spectrum follows a logical, systematic workflow. The diagram below illustrates this process, emphasizing the key decision points for analyzing the spectrum of this compound.

Caption: Logical workflow for the IR spectral analysis of this compound.

Conclusion

The infrared spectrum of this compound is highly characteristic and allows for its unambiguous identification. While the entire spectrum provides valuable data, the definitive "fingerprint" of the molecule is located in the 1350-1000 cm⁻¹ region. The presence of multiple, exceptionally intense absorption bands corresponding to the C-CF₃ and C-F stretching vibrations, combined with the expected aromatic and aliphatic C-H and C=C signals, provides a robust and reliable method for structural verification. This guide provides the foundational correlations and protocols necessary for researchers to confidently apply infrared spectroscopy in their work with this and structurally related compounds.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectra-analysis.com [spectra-analysis.com]

- 5. ias.ac.in [ias.ac.in]

- 6. ijcrt.org [ijcrt.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

"2-Fluoro-1-methyl-3-(trifluoromethyl)benzene" mass spectrometry fragmentation

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways for this compound. Aimed at researchers, analytical scientists, and professionals in drug development, this document elucidates the core fragmentation mechanisms, predicts the resultant mass spectrum, and offers a foundational experimental protocol for its acquisition. By examining the influence of the fluoro, methyl, and trifluoromethyl substituents on the stability of the molecular ion and its fragments, this guide serves as a predictive tool for the structural characterization of this and structurally related compounds.

Introduction

This compound (Molecular Formula: C₈H₆F₄, Molecular Weight: 178.13 g/mol ) is a substituted aromatic compound that serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] The precise structural confirmation of such molecules is paramount, and mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for this purpose. EI is a hard ionization method that imparts significant energy into the analyte molecule, leading to reproducible and structurally informative fragmentation patterns.[2][3]

Understanding these fragmentation patterns is not merely an academic exercise; it is essential for confirming chemical identity, identifying unknown related impurities, and elucidating the structures of novel compounds. This guide will deconstruct the fragmentation of the title compound by applying fundamental principles of mass spectrometry, including the stability of carbocations, the influence of electron-withdrawing and donating groups, and established fragmentation rules for aromatic and halogenated compounds.[4][5][6]

The Molecular Ion (M⁺•)

Upon entering the ion source of a mass spectrometer, the this compound molecule is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, generating a radical cation known as the molecular ion (M⁺•).[7]

M (C₈H₆F₄) + e⁻ → M⁺• (C₈H₆F₄⁺•) + 2e⁻

For this compound, the molecular ion peak is expected to appear at a mass-to-charge ratio (m/z) of 178. Aromatic systems are known to produce relatively intense molecular ion peaks due to the ability of the benzene ring to delocalize the positive charge, thereby stabilizing the ion.[4] The presence of a prominent peak at m/z 178 is the first crucial piece of evidence in the spectrum.

Primary Fragmentation Pathways & Mechanistic Insights

The energetic molecular ion undergoes a series of unimolecular decomposition reactions to yield smaller, stable fragment ions. The most probable fragmentation pathways are dictated by the formation of the most stable products (both the charged ion and the neutral radical).

Pathway A: Benzylic Cleavage and Tropylium Ion Formation

A hallmark fragmentation pathway for alkyl-substituted benzenes is the cleavage of a bond beta to the aromatic ring.[5] For this compound, this involves the loss of a hydrogen radical (•H) from the methyl group. This process is energetically favorable due to the formation of a resonance-stabilized benzyl cation, which can further rearrange into an even more stable tropylium-like cation.

-

[M]⁺• → [M-H]⁺ + •H

-

m/z 178 → m/z 177

The resulting ion at m/z 177 is expected to be a significant peak in the spectrum, serving as a strong indicator of the methylbenzene (toluene) substructure.

Pathway B: Fragmentation of the Trifluoromethyl Group

The -CF₃ group is a strong electron-withdrawing group and its fragmentation is highly characteristic. Authoritative sources indicate that the direct loss of the entire trifluoromethyl radical (•CF₃) is not the primary pathway for compounds like benzotrifluoride.[8][9] Instead, a stepwise decomposition is observed, beginning with the loss of a single fluorine radical.

-

[M]⁺• → [M-F]⁺ + •F

-

m/z 178 → m/z 159

This initial loss of a fluorine atom (mass 19) produces a cation at m/z 159. This ion is still unstable and can subsequently lose a neutral difluorocarbene molecule (:CF₂).

-

[M-F]⁺ → [M-F-CF₂]⁺ + :CF₂

-

m/z 159 → m/z 109

The peak at m/z 109 represents a fluorinated aromatic cation and is a key diagnostic fragment for the presence of a trifluoromethyl group that has undergone this specific decomposition.

Pathway C: Loss of the Methyl Group

Alpha-cleavage, the breaking of the bond between the aromatic ring and the methyl substituent, results in the loss of a methyl radical (•CH₃).

-

[M]⁺• → [M-CH₃]⁺ + •CH₃

-

m/z 178 → m/z 163

The fragment at m/z 163 corresponds to the 2-fluoro-3-(trifluoromethyl)phenyl cation. The stability of this aryl cation makes this a probable, albeit potentially less intense, fragmentation pathway compared to benzylic cleavage.

Pathway D: Neutral Loss of HF

Fluorinated aromatic compounds can also undergo fragmentation via the elimination of a neutral hydrogen fluoride (HF) molecule.[5] This rearrangement is often driven by the formation of a stable cyclic ion.

-

[M]⁺• → [M-HF]⁺• + HF

-

m/z 178 → m/z 158

This pathway would yield a radical cation at m/z 158. The occurrence of this fragmentation depends on the spatial relationship between the fluorine and a hydrogen atom, often involving an ortho-positioned hydrogen.

Summary of Predicted Key Fragment Ions

The following table summarizes the most anticipated fragment ions in the EI mass spectrum of this compound.

| m/z | Proposed Fragment Structure | Neutral Loss | Mass of Loss | Pathway |

| 178 | [C₈H₆F₄]⁺• | - | 0 | Molecular Ion |

| 177 | [C₈H₅F₄]⁺ | •H | 1 | Pathway A |

| 163 | [C₇H₃F₄]⁺ | •CH₃ | 15 | Pathway C |

| 159 | [C₈H₆F₃]⁺ | •F | 19 | Pathway B |

| 158 | [C₈H₅F₃]⁺• | HF | 20 | Pathway D |

| 109 | [C₇H₆F]⁺ | •F, :CF₂ | 69 | Pathway B |

Visualization of Fragmentation Pathways

The logical flow of the primary fragmentation events can be visualized to better understand the relationships between the ions.

Caption: Primary fragmentation routes from the molecular ion (m/z 178).

The stepwise degradation of the trifluoromethyl group is a key diagnostic pathway that warrants its own visualization.

Caption: Stepwise fragmentation of the trifluoromethyl group.

Experimental Protocol: GC-MS Analysis

To empirically validate the predicted fragmentation, the following is a self-validating, standard protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Objective: To acquire a high-quality Electron Ionization (EI) mass spectrum of this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD or equivalent).

-

Ion Source: Electron Ionization (EI), 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the analyte (approx. 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min).

-

GC Column: A standard non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature (if applicable): 150 °C.

-

Scan Range: m/z 40 - 400.

-

Scan Rate: ≥ 2 scans/second.

-

Solvent Delay: Set a solvent delay (e.g., 3 minutes) to prevent the filament from being saturated by the injection solvent.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the analyte.

-

Extract the mass spectrum from the apex of the peak.

-

Subtract the background spectrum from an adjacent baseline point to obtain a clean mass spectrum.

-

Identify the molecular ion peak (m/z 178) and compare the observed fragment ions to the predicted values in the summary table.

-

Conclusion

The mass spectrometry fragmentation of this compound is a predictable process governed by the foundational principles of ion stability and established reaction mechanisms. The resulting EI mass spectrum is expected to be rich in structural information, characterized by a distinct molecular ion at m/z 178 and key fragment ions at m/z 177 (loss of •H), m/z 159 (loss of •F), and m/z 109 (subsequent loss of :CF₂). These fragments serve as diagnostic fingerprints, enabling unambiguous identification of the molecule. The provided experimental protocol offers a robust framework for obtaining empirical data to confirm these theoretical predictions, underscoring the power of mass spectrometry as an indispensable tool in modern chemical analysis.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. whitman.edu [whitman.edu]

- 6. youtube.com [youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 9. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

"2-Fluoro-1-methyl-3-(trifluoromethyl)benzene" reactivity with electrophiles

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactivity of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to this compound

This compound, also known as 2-fluoro-3-(trifluoromethyl)toluene, is a polysubstituted aromatic compound of increasing interest in medicinal and agricultural chemistry.[1] The incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a widely employed strategy to enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[2] The -CF3 group, in particular, is a powerful electron-withdrawing substituent that can significantly alter the electronic properties of a molecule.[2][3] Understanding the reactivity of this scaffold is crucial for its effective utilization as a building block in the synthesis of complex, high-value chemical entities. This guide focuses on its behavior in electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for the functionalization of aromatic rings.[4]

Guiding Principles: Electrophilic Aromatic Substitution on a Polysubstituted Ring

The outcome of an EAS reaction on a substituted benzene ring is governed by the electronic properties of the substituents already present. These groups influence both the overall reaction rate and the position (regioselectivity) of the incoming electrophile.[4] Substituents are broadly classified as:

-

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They typically direct incoming electrophiles to the ortho and para positions.

-

Deactivating Groups: These groups withdraw electron density from the ring, rendering it less nucleophilic and less reactive than benzene. They are further divided into:

-